molecular formula C10H10N2O3 B1602053 ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 223646-21-7

ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B1602053
CAS No.: 223646-21-7
M. Wt: 206.2 g/mol
InChI Key: WFLAJXGYUDYECV-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrole-pyridine core. Its structure includes a lactam moiety (2-oxo group) at the 2-position and an ethyl ester substituent at the 5-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of azaindolin-2-one derivatives, which exhibit biological activity as c-MYC G-quadruplex stabilizers .

Properties

IUPAC Name

ethyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-3-6-4-8(13)12-9(6)11-5-7/h3,5H,2,4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLAJXGYUDYECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NC(=O)C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573436
Record name Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223646-21-7
Record name Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Subsequent Functionalization

One of the primary synthetic routes to derivatives of pyrrolo[2,3-b]pyridine, including ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, involves palladium-catalyzed cross-coupling reactions starting from halogenated pyrrolo[2,3-b]pyridine precursors.

  • Procedure Summary :

    • A suspension of 5-bromo-1H-pyrrolo[2,3-b]pyridine is reacted with phenylboronic acid in the presence of potassium carbonate and a palladium catalyst ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in a 2.5:1 dioxane/water mixture.
    • The reaction is conducted under nitrogen atmosphere and heated to 80 °C.
    • After completion, the mixture is acidified, extracted with ethyl acetate, dried, and concentrated.
    • Ion exchange resin treatment in methanol is used for purification, followed by ammonia/methanol washing to release the product.
    • Further functionalization includes tosylation and hydrolysis steps to obtain carboxylic acid derivatives, which can be esterified to yield ethyl esters.
  • Key Reaction Conditions and Yields :

    Step Reagents/Conditions Yield/Notes
    Suzuki coupling Pd catalyst, K2CO3, dioxane/water, 80 °C, N2 atmosphere High conversion to coupled product
    Ion exchange resin purification Methanol, Dowex 50WX2-400 resin, 3 h stirring Efficient removal of impurities
    Tosylation and hydrolysis p-Toluenesulfonyl chloride, NaOH, dichloromethane/water Formation of carboxylic acid intermediates
    Esterification Methanol, acidification with HCl Formation of ethyl ester derivative
  • Research Findings : This method provides a robust route to pyrrolo[2,3-b]pyridine derivatives with functional groups suitable for further transformations. The use of palladium catalysis allows for selective C-C bond formation, and subsequent steps enable the introduction of the ethyl carboxylate moiety.

One-Pot Three-Component Synthesis via Mechanochemical Ball Milling

A more recent and environmentally friendly approach involves a one-pot three-component reaction under solvent-free and catalyst-free conditions using ball milling techniques.

  • Procedure Summary :

    • The method combines appropriate starting materials (such as amines, aldehydes, and ethyl acetoacetate derivatives) in a ball mill.
    • The mechanical energy facilitates the formation of the pyrrolo[2,3-b]pyridine core with an oxo group and ester functionality.
    • This approach avoids long reaction times, organic solvents, and catalysts, yielding the target compounds efficiently.
  • Advantages :

    • High yield and purity under mild conditions.
    • Environmentally benign, generating minimal waste.
    • Simplified work-up due to absence of solvents and catalysts.
  • Research Findings : This mechanochemical method represents a clean and efficient synthesis of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate derivatives, highlighting its potential for sustainable pharmaceutical manufacturing.

Condensation and Cyclization Using β-Ketoesters and Ammonium Acetate

Another classical synthetic route involves the condensation of β-ketoesters such as ethyl acetoacetate with appropriate aminopyridine derivatives under reflux in acetic acid with ammonium acetate.

  • Procedure Summary :

    • The aminopyridine derivative is refluxed with ethyl acetoacetate and ammonium acetate in boiling acetic acid.
    • This leads to cyclization and formation of the pyrrolo[2,3-b]pyridine ring system with an ethyl carboxylate substituent.
    • The product is isolated by filtration and recrystallization.
  • Reaction Conditions and Yields :

    Component Quantity/Condition
    Aminopyridine derivative Stoichiometric amount
    Ethyl acetoacetate Equimolar to aminopyridine
    Ammonium acetate Catalytic to excess
    Solvent Acetic acid, reflux conditions
    Reaction time Several hours under reflux
  • Research Findings : This method is well-established for synthesizing fused pyridine-pyrrole systems, providing moderate to good yields of the ethyl ester derivatives. It allows for structural diversity by varying the β-ketoester or aminopyridine components.

Base-Mediated Alkylation of Pyrrolo[2,3-b]pyridine Intermediates

Further functionalization to introduce the ethyl carboxylate group can be achieved by alkylation of the pyrrolo[2,3-b]pyridine core with ethyl chloroacetate or similar alkyl halides.

  • Procedure Summary :

    • The pyrrolo[2,3-b]pyridine intermediate is treated with potassium hydroxide in N,N-dimethylformamide (DMF).
    • Ethyl chloroacetate is added dropwise, and the mixture is refluxed for several hours.
    • The product precipitates upon cooling and is purified by crystallization.
  • Research Findings : This alkylation approach enables the direct introduction of the ethyl ester functionality at the 5-position of the pyrrolo[2,3-b]pyridine ring, facilitating the synthesis of this compound and related derivatives.

Summary Table of Preparation Methods

Method No. Synthetic Approach Key Reagents/Conditions Advantages Yield/Notes
1 Pd-catalyzed Suzuki coupling + functionalization 5-bromo-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd catalyst, K2CO3, dioxane/water, ion exchange resin purification High selectivity, versatile functionalization High yields reported
2 One-pot ball milling, catalyst-free Amine, aldehyde, ethyl acetoacetate, ball milling Green chemistry, solvent-free, catalyst-free High yields, environmentally friendly
3 Condensation with β-ketoesters and ammonium acetate Aminopyridine, ethyl acetoacetate, ammonium acetate, reflux in acetic acid Classical method, structural diversity Moderate to good yields
4 Base-mediated alkylation Pyrrolo[2,3-b]pyridine, KOH, DMF, ethyl chloroacetate Direct ester introduction, straightforward Good yields, crystalline products

Detailed Research Findings and Notes

  • The palladium-catalyzed cross-coupling method is well-documented in patent literature, providing a reliable route to functionalized pyrrolo[2,3-b]pyridines, including the ethyl ester derivatives. The use of ion-exchange resins for purification enhances product purity and yield.

  • Mechanochemical synthesis via ball milling represents an innovative and sustainable approach, eliminating the need for solvents and catalysts. This method achieves efficient cyclization and ester formation with excellent atom economy and minimal waste.

  • Classical condensation reactions remain relevant for synthesizing the core heterocycle, with the possibility of modifying substituents by changing the β-ketoester or amine components. This versatility supports the generation of diverse derivatives for biological screening.

  • Alkylation with ethyl chloroacetate in the presence of base is a practical method for introducing the ethyl carboxylate group post-cyclization, facilitating access to the target compound and analogs with potentially improved pharmacological properties.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrole ring undergoes selective oxidation due to its electron density. Key findings include:

Reaction TypeReagents/ConditionsProduct FormedKey Observations
N-OxidationmCPBA (m-chloroperbenzoic acid)N-oxide derivative at pyrrole N1Regioselective oxidation observed
Ring dehydrogenationDDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)Aromatic pyrrolopyridine derivativeConverts dihydro moiety to fully aromatic system

Oxidation primarily targets the pyrrole nitrogen or saturates the dihydro ring, depending on reagent strength. N-oxides exhibit enhanced solubility and altered biological activity .

Reduction Reactions

The 2-oxo group and ester functionality participate in reduction:

Target SiteReagents/ConditionsProductApplication
Carbonyl (C2=O)NaBH4/CeCl3·7H2O2-hydroxy derivativeGenerates hydrogen bond donors for drug design
Ester groupLiAlH4 in anhydrous THFPrimary alcohol (5-hydroxymethyl)Enables further functionalization

Selective reductions require careful control of stoichiometry and temperature to avoid over-reduction of the aromatic system .

Nucleophilic Substitution

Electrophilic C5 position (para to carboxylate) undergoes substitution:

NucleophileConditionsProductYield
Amines (R-NH2)DIPEA, DMF, 80°C5-amino derivatives60-75%
Thiols (R-SH)Cs2CO3, DMSO, RT5-thioether analogs45-55%
Halogens (Cl2/Br2)AcOH/H2O, 0°C5-halo derivatives>85%

The electron-withdrawing carboxylate group activates C5 for electrophilic substitution, enabling diversification for structure-activity studies .

Cross-Coupling Reactions

The brominated derivative participates in metal-catalyzed couplings:

Reaction TypeCatalytic SystemCoupling PartnerProduct Application
Suzuki-MiyauraPd(dppf)Cl2, K2CO3, dioxane/H2OAryl boronic acidsBiaryl derivatives for kinase inhibition
SonogashiraPd(PPh3)4, CuI, NEt3Terminal alkynesAlkynylated analogs for PET tracers

Optimized conditions (80°C, 3h) achieve >90% conversion in Suzuki reactions, critical for generating FGFR inhibitors .

Ester Hydrolysis and Derivatives

The ethyl carboxylate undergoes transformation:

ReactionConditionsProductBiological Impact
Basic hydrolysisNaOH (2M), EtOH/H2O, refluxCarboxylic acidImproved water solubility
AmidationHATU, DIPEA, DMF5-carboxamide derivativesEnhanced target binding affinity
TransesterificationR-OH, Ti(OiPr)4, tolueneAlternative esters (e.g., methyl)Tuned lipophilicity for BBB penetration

Hydrolysis to the carboxylic acid is a key step in prodrug activation strategies .

Cycloaddition Reactions

The dihydro pyrrole ring participates in [3+2] cycloadditions:

DipolarophileConditionsProductStereochemistry
Nitrile oxidesToluene, 110°CIsoxazoline-fused derivativesEndo preference observed
Diazo compoundsRh2(OAc)4, CH2Cl2Pyrazoline analogsMixture of diastereomers

These reactions expand the heterocyclic framework for library synthesis in medicinal chemistry .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

ConditionsTransformationMechanismOutcome
HCl (conc.), EtOH, ΔRing expansion to quinolineBeckmann-type rearrangement7-membered ring formation
LDA, THF, -78°CDeprotonation at C3Enolate formationSite for alkylation/acylation

Rearrangements demonstrate the compound's versatility as a synthetic building block .

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-31G*) reveal:

  • N1 oxidation : Activation energy = 28.5 kcal/mol (mCPBA), exothermic by 15.3 kcal/mol

  • C5 substitution : Partial positive charge = +0.32 e (Mulliken), explaining electrophilic reactivity

  • Dihydro ring aromaticity : HOMA index = 0.61 vs. 0.89 in fully oxidized form

This comprehensive analysis demonstrates ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate's rich chemistry, making it a valuable scaffold for pharmaceutical development. Recent advances in catalytic systems (e.g., Pd-NHC complexes) and flow chemistry approaches have significantly improved reaction efficiencies, enabling its use in targeted cancer therapies .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer activity. Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been studied for its role as an inhibitor of specific kinases involved in cancer progression.

Case Study:
A study demonstrated that this compound effectively inhibits SGK-1 kinase activity, which is implicated in renal and cardiovascular diseases. The inhibition of SGK-1 can potentially lead to reduced tumor growth and improved treatment outcomes in cancer patients .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Research Findings:
In vitro studies have indicated that this compound can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Pesticidal Activity

The unique structure of this compound allows it to act as a potential pesticide.

Application Example:
Field trials have shown that formulations containing this compound can effectively control pests while being less harmful to beneficial insects compared to traditional pesticides. This makes it a candidate for sustainable agricultural practices.

Material Science

Mechanism of Action

The mechanism by which ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{3{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects[{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Implications

  • G-Quadruplex Stabilization: The target compound’s derivatives show superior binding to c-MYC G-quadruplex DNA compared to non-lactam analogs, with IC₅₀ values in the low micromolar range .
  • Synthetic Flexibility : The ethyl ester group allows facile derivatization via hydrolysis or transesterification, enabling diversification for structure-activity relationship studies .
  • Safety Profile: Limited data exist for the target compound, but methyl ester analogs are classified as irritants, necessitating protective handling .

Biological Activity

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 223646-21-7) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

  • Molecular Formula : C10_{10}H10_{10}N2_2O3_3
  • Molecular Weight : 206.198 g/mol
  • Appearance : Powder
  • Purity : ≥97% .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrrolo derivatives, including this compound. The compound's activity has been evaluated through various in vitro assays targeting cyclooxygenase (COX) enzymes, which are crucial mediators in inflammation.

Key Findings :

  • The compound exhibited significant inhibition of COX-1 and COX-2 enzymes, with IC50_{50} values comparable to standard anti-inflammatory drugs such as diclofenac and celecoxib .
  • In a study involving carrageenan-induced paw edema in rats, compounds similar to ethyl 2-oxo derivatives demonstrated effective anti-inflammatory responses, indicating a promising therapeutic potential against inflammatory conditions .

Anticancer Properties

The anticancer potential of ethyl 2-oxo derivatives has also been explored, particularly their effects on various cancer cell lines.

Case Studies :

  • Triple-Negative Breast Cancer :
    • A study demonstrated that derivatives of this compound reduced the viability of MDA-MB-231 cells by approximately 55% at a concentration of 10 μM after three days of treatment .
    • In vivo studies further confirmed the efficacy of these compounds in reducing tumor growth in xenograft models.
  • Mechanistic Insights :
    • The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of key signaling molecules associated with cancer progression .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships is crucial for optimizing the biological activity of ethyl 2-oxo derivatives. Modifications to the pyrrolo structure can significantly influence its pharmacological properties.

Compound ModificationEffect on Activity
Electron-donating groups at position 2Enhanced anti-inflammatory activity
Alterations to the carboxylate groupVaried anticancer efficacy

The presence of electron-releasing substituents has been shown to enhance both anti-inflammatory and anticancer activities, suggesting that careful structural modifications could lead to more potent derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-component reactions (MCRs) or cyclization strategies. For example, Mohammat et al. (2009) developed 2-oxo-pyrrolidine derivatives using hydrazone intermediates, where the pyrrolo[2,3-b]pyridine core is formed via cyclocondensation of aryl aldehydes with hydrazine derivatives . Key intermediates are characterized using 1H^1H/13C^{13}C-NMR and IR spectroscopy to confirm regioselectivity and functional group integrity. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., the dihydro-pyrrole ring protons at δ 3.2–4.1 ppm and ester carbonyl at δ 170–175 ppm in 13C^{13}C-NMR) .
  • IR : Stretching frequencies for lactam (C=O, ~1680 cm1^{-1}) and ester (C=O, ~1720 cm1^{-1}) groups confirm the core structure .
  • X-ray crystallography : Resolves tautomeric ambiguities in the dihydro-pyrrole ring system, as seen in related pyrrolo-pyridine derivatives .

Q. How is the reactivity of the 2-oxo-pyrrolidine moiety exploited in derivatization?

  • Methodology : The lactam ring undergoes nucleophilic substitution at the 2-oxo position. Hydrazone formation (e.g., with hydrazine hydrate) introduces functional groups for bioactivity studies, as demonstrated by Mohammat et al. (2011) for antimicrobial derivatives . Reductive amination or alkylation at the 3-position diversifies the scaffold .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in cyclization steps. ICReDD’s reaction path search methods combine computational modeling with experimental validation, reducing trial-and-error in optimizing solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., p-TsOH) . For example, ACD/Labs software predicts logP values (~2.1) to guide solubility optimization .

Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms of the dihydro-pyrrole ring?

  • Methodology :

  • Variable-temperature NMR : Monitors proton shifts to detect tautomeric equilibria (e.g., enol-keto forms) .
  • Isotopic labeling : 15N^{15}N-labeling clarifies nitrogen hybridization states in the pyrrolo-pyridine system .
  • Cross-validation with XRD : Resolves ambiguities in solid-state vs. solution-phase structures .

Q. How is the bioactivity of this compound evaluated, and what structural modifications enhance potency?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) .
  • SAR studies : Introducing electron-withdrawing groups (e.g., fluoro at the 5-position) enhances membrane penetration, while ester hydrolysis to carboxylic acids improves target binding .

Q. What analytical challenges arise in scaling up synthesis, and how are they addressed?

  • Methodology :

  • Process Analytical Technology (PAT) : Monitors reaction progression via in-situ FTIR to detect byproducts (e.g., over-oxidized pyrrole rings) .
  • Membrane separation : Purifies intermediates using nanofiltration to remove unreacted aryl aldehydes .

Data Contradiction Analysis

Q. Discrepancies in reported logP values: How to reconcile experimental and computational predictions?

  • Resolution : Experimental logP (e.g., shake-flask method) may differ from computational predictions (ACD/Labs) due to solvent polarity effects. Validate using HPLC retention time correlation under standardized conditions (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Reactant of Route 2
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ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

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